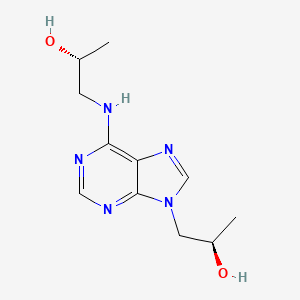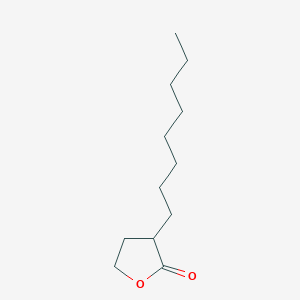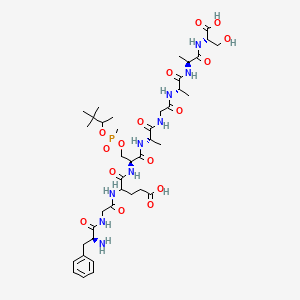
PinMPA-Nonapeptide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of PinMPA-Nonapeptide typically involves solid-phase peptide synthesis (SPPS), a widely used method for constructing peptides. In SPPS, the peptide chain is assembled step-by-step on a solid support, allowing for the sequential addition of protected amino acids. The process begins with the attachment of the first amino acid to a resin, followed by the removal of the protecting group and the addition of the next amino acid. This cycle is repeated until the desired peptide sequence is obtained. The final product is then cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and reduce human error. The use of high-throughput purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity peptides suitable for various applications.
化学反应分析
Types of Reactions
PinMPA-Nonapeptide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of disulfide bonds between cysteine residues.
Reduction: The opposite of oxidation, reduction reactions can break disulfide bonds, converting them back to free thiol groups.
Substitution: This reaction involves the replacement of one functional group with another, which can be useful for modifying the peptide’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine. These reactions are typically carried out under mild conditions to prevent peptide degradation.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Various reagents can be used depending on the desired modification, such as alkylating agents for introducing alkyl groups.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of disulfide-linked dimers, while reduction can yield free thiol-containing peptides.
科学研究应用
PinMPA-Nonapeptide has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying peptide synthesis and modification techniques.
Biology: this compound can be used to investigate protein-protein interactions, enzyme-substrate relationships, and cellular signaling pathways.
Medicine: The peptide has potential therapeutic applications, such as in the development of peptide-based drugs for treating various diseases.
Industry: this compound can be utilized in the development of novel biomaterials and as a component in diagnostic assays.
作用机制
The mechanism of action of PinMPA-Nonapeptide depends on its specific sequence and structure. Generally, peptides exert their effects by binding to specific molecular targets, such as receptors, enzymes, or other proteins. This binding can trigger a cascade of biochemical events, leading to the desired biological response. For example, this compound may inhibit or activate certain enzymes, modulate receptor activity, or interfere with protein-protein interactions.
相似化合物的比较
PinMPA-Nonapeptide can be compared to other nonapeptides and related compounds, such as:
Nonapeptide-1: Known for its applications in skin care, Nonapeptide-1 reduces melanin synthesis by inhibiting the enzyme tyrosinase.
Polymyxin B Nonapeptide: This compound is derived from polymyxin B and is used to enhance the effectiveness of antibiotics against Gram-negative bacteria.
This compound stands out due to its unique sequence and specific applications in various scientific fields. Its versatility and potential for modification make it a valuable tool for researchers and industry professionals alike.
属性
分子式 |
C40H64N9O16P |
|---|---|
分子量 |
958.0 g/mol |
IUPAC 名称 |
4-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]-5-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-[3,3-dimethylbutan-2-yloxy(methyl)phosphoryl]oxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C40H64N9O16P/c1-21(33(55)42-17-30(51)44-22(2)34(56)45-23(3)35(57)48-28(19-50)39(61)62)46-38(60)29(20-64-66(8,63)65-24(4)40(5,6)7)49-37(59)27(14-15-32(53)54)47-31(52)18-43-36(58)26(41)16-25-12-10-9-11-13-25/h9-13,21-24,26-29,50H,14-20,41H2,1-8H3,(H,42,55)(H,43,58)(H,44,51)(H,45,56)(H,46,60)(H,47,52)(H,48,57)(H,49,59)(H,53,54)(H,61,62)/t21-,22-,23-,24?,26-,27?,28-,29-,66?/m0/s1 |
InChI 键 |
CBHXJWDSFPKOFN-IAIICGMXSA-N |
手性 SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)O)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](COP(=O)(C)OC(C)C(C)(C)C)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)N |
规范 SMILES |
CC(C(=O)NC(C)C(=O)NC(CO)C(=O)O)NC(=O)CNC(=O)C(C)NC(=O)C(COP(=O)(C)OC(C)C(C)(C)C)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CC1=CC=CC=C1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


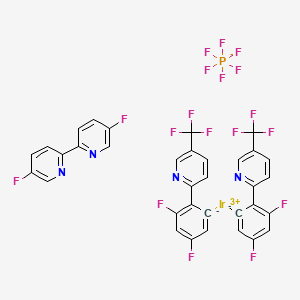
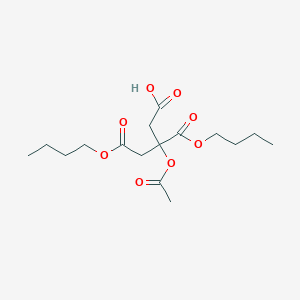

![[4-Phenyl-6-(4-phenylphenyl)-1,3,5-triazin-2-yl]boronic acid](/img/structure/B13429778.png)
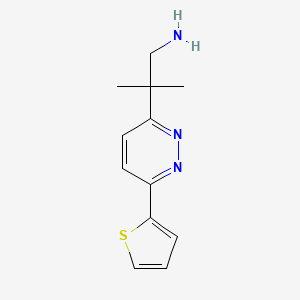
![1-Methoxy-3-[1,1,2,2-tetrafluoro-2-[4-(trifluoromethyl)phenyl]ethoxy]benzene](/img/structure/B13429795.png)
![5,6,7,8-Tetrahydro-7-methylimidazo[1,5-a]pyridine](/img/structure/B13429800.png)
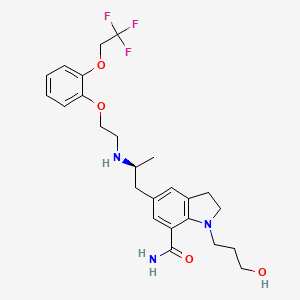
![5-Bromo-3-chloro-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B13429807.png)

